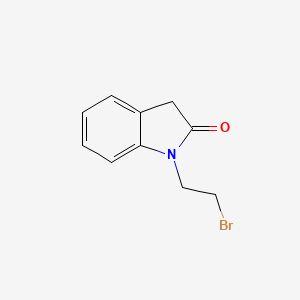
(3-(Piperazine-1-carbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Piperazine-1-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine-1-carbonyl group. The molecular formula of this compound is C11H15BN2O3, and it has a molecular weight of 234.06 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with piperazine-1-carboxamide under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (3-(Piperazine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: (3-(Piperazine-1-carbonyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is utilized for the development of boron-containing drugs and as a probe for studying enzyme mechanisms and interactions .
Industry: In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and catalysts .
作用機序
The mechanism of action of (3-(Piperazine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine moiety can interact with various biological targets, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Phenylboronic acid: Lacks the piperazine-1-carbonyl group, making it less versatile in biological applications.
(4-(Piperazine-1-carbonyl)phenyl)boronic acid: Similar structure but with the piperazine-1-carbonyl group at a different position on the phenyl ring, which can affect its reactivity and binding properties.
Uniqueness: (3-(Piperazine-1-carbonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazine-1-carbonyl group, which enhances its chemical reactivity and biological activity compared to other boronic acids .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15BN2O3 |
|---|---|
分子量 |
234.06 g/mol |
IUPAC名 |
[3-(piperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13,16-17H,4-7H2 |
InChIキー |
ZFXQQOXYPSOMCT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


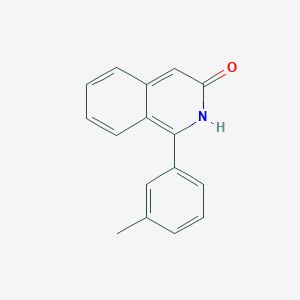
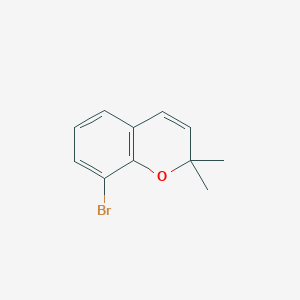
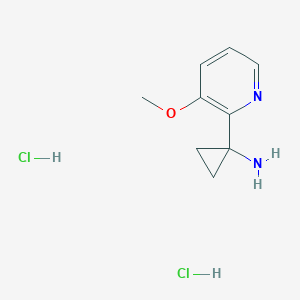
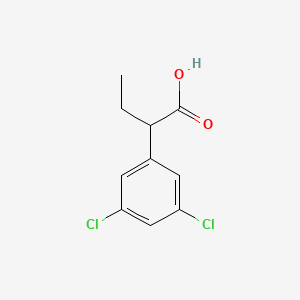
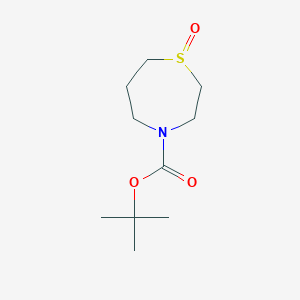
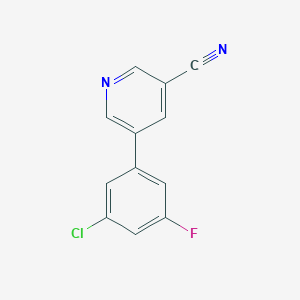



![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)

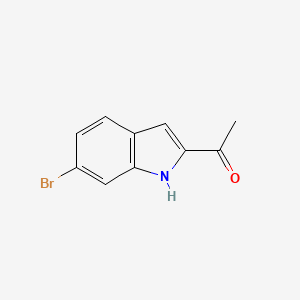
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
